molecular formula C28H26N4O5 B11437014 N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11437014
M. Wt: 498.5 g/mol
InChI Key: TVWNRXHUPRVBRJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that features a quinazoline core, a nitrobenzyl group, and a cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 3-nitrobenzyl chloride.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through an alkylation reaction using cyclopentyl bromide.

    Final Coupling: The final step involves coupling the quinazoline derivative with the benzamide moiety under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Oxidation of Benzyl Group: Formation of benzaldehyde or benzoic acid derivatives.

    Substitution Reactions: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group may play a role in binding to the active site of enzymes, while the quinazoline core can interact with other molecular pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-((1-(2-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
  • N-cyclopentyl-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Uniqueness

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to the specific positioning of the nitro group on the benzyl moiety, which can influence its reactivity and binding properties. This positioning can lead to different biological activities and chemical reactivity compared to its isomers.

Properties

Molecular Formula

C28H26N4O5

Molecular Weight

498.5 g/mol

IUPAC Name

N-cyclopentyl-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C28H26N4O5/c33-26(29-22-7-1-2-8-22)21-14-12-19(13-15-21)17-31-27(34)24-10-3-4-11-25(24)30(28(31)35)18-20-6-5-9-23(16-20)32(36)37/h3-6,9-16,22H,1-2,7-8,17-18H2,(H,29,33)

InChI Key

TVWNRXHUPRVBRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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